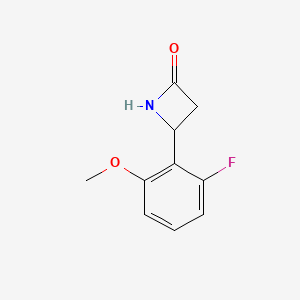

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one

Description

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

4-(2-fluoro-6-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H10FNO2/c1-14-8-4-2-3-6(11)10(8)7-5-9(13)12-7/h2-4,7H,5H2,1H3,(H,12,13) |

InChI Key |

QNPSFJHGUCEKRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by flash column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of the fluoro or methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, similar to β-lactam antibiotics. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Antimicrobial Activity

Azetidin-2-one derivatives with halogen and aryl substitutions exhibit notable antimicrobial properties. Key comparisons include:

Analysis :

Anticancer Potential

Substituents critically influence anticancer activity:

- EWG-Containing Derivatives : Compounds AZ-5 and AZ-10 (para-Cl/dichloro) show significant anticancer activity due to enhanced electrophilicity, which may disrupt cancer cell replication .

- Complex Derivatives : BD239256 (a benzoazepine-containing analog with 2-fluoro-6-methoxyphenyl) highlights the role of fused ring systems in targeting kinases or DNA repair pathways .

- Triazole Derivatives : Azetidin-2-ones with triazole substituents (e.g., 6a-e) demonstrate moderate activity, suggesting that bulkier groups may reduce bioavailability .

Inference : The 2-fluoro-6-methoxyphenyl group in the target compound could synergize with the β-lactam core to inhibit cancer cell proliferation, though in vivo studies are needed for validation.

Key Structure-Activity Relationships

Electron-Withdrawing Groups (EWGs) : Fluorine, chloro, and nitro groups at para or ortho positions enhance antimicrobial and anticancer activities by increasing electrophilicity .

Steric Effects : Bulky substituents (e.g., methoxy) may improve target selectivity but reduce penetration in gram-negative bacteria .

Biological Activity

4-(2-Fluoro-6-methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral effects, and potential applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of azetidinone derivatives. Specifically, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : Compounds structurally related to this compound demonstrated IC50 values in the nanomolar range. For instance, derivatives such as 1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited IC50 values of 0.075 µM, indicating strong efficacy against breast cancer cells .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis. Studies indicated that these compounds downregulate anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax, thus promoting cancer cell death .

Antiviral Activity

The antiviral potential of azetidinone derivatives has also been investigated. Some compounds have shown effectiveness against a range of viruses:

- Broad-Spectrum Antiviral Effects : Certain azetidinones were evaluated for their ability to inhibit viral replication in vitro. For example, derivatives displayed selective actions against specific viruses like the human respiratory syncytial virus (RSV) and chikungunya virus (ChikV) .

Inflammatory Disease Treatment

The compound's structural analogs have been noted for their anti-inflammatory properties:

- NADPH Oxidase Inhibition : The analog 4-fluoro-2-methoxyphenol demonstrated enhanced inhibitory effects on leukocyte oxidant production and phagocytosis. This suggests that similar azetidinone derivatives could serve as potential therapeutic agents for inflammatory diseases by modulating oxidative stress responses .

Research Findings Summary

The following table summarizes the key findings related to the biological activity of this compound and its analogs:

| Activity | Cell Line/Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.075 µM | Inhibition of tubulin polymerization |

| Antiviral | RSV, ChikV | Varies | Inhibition of viral replication |

| Anti-inflammatory | Neutrophils | N/A | Inhibition of NADPH oxidase |

Case Studies

- Breast Cancer Study : A study involving various azetidinone derivatives showed that compounds with methoxy substitutions significantly inhibited MCF-7 cell proliferation at low concentrations, suggesting a promising avenue for breast cancer therapy .

- Inflammatory Response Modulation : Research on 4-fluoro-2-methoxyphenol indicated that it could effectively reduce inflammatory markers in leukocytes, providing a basis for further development in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.